molecular formula C50H52FeP2 B12060600 (S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos

(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos

Katalognummer: B12060600
Molekulargewicht: 770.7 g/mol
InChI-Schlüssel: IDRVINOGJFWZOP-SHRURHRBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a chiral ferrocenyl phosphine ligand with a stereochemically defined backbone. Its structure features a ferrocene core functionalized with di(3,5-xylyl)phosphine groups on both the cyclopentadienyl rings and the ethyl side chain. The 3,5-xylyl (3,5-dimethylphenyl) substituents introduce significant steric bulk and electron-donating properties, which are critical for modulating reactivity in catalysis and stabilizing metal complexes . The compound’s stereochemistry, denoted by the (S,S) configuration at the chiral centers, enhances enantioselectivity in asymmetric catalysis. Its molecular weight is 640.59 g/mol (ethanol adduct form), and its canonical SMILES representation highlights the connectivity of the ferrocene core, phosphine groups, and xylyl substituents .

Eigenschaften

Molekularformel

C50H52FeP2

Molekulargewicht

770.7 g/mol

InChI

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m0../s1

InChI-Schlüssel

IDRVINOGJFWZOP-SHRURHRBSA-N

Isomerische SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]

Kanonische SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves the following steps:

    Formation of the Ferrocenyl Intermediate: The initial step involves the preparation of a ferrocenyl intermediate through the reaction of ferrocene with a suitable electrophile.

    Introduction of Phosphine Groups: The ferrocenyl intermediate is then reacted with di(3,5-xylyl)phosphine under controlled conditions to introduce the phosphine groups.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale preparation of the ferrocenyl intermediate and di(3,5-xylyl)phosphine.

    Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity.

    Purification and Resolution: Advanced purification techniques and chiral resolution methods to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine groups to phosphines.

    Substitution: The ligand can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used for substitution reactions.

Major Products

    Phosphine Oxides: Formed through oxidation.

    Reduced Phosphines: Formed through reduction.

    Substituted Ligands: Formed through substitution reactions.

Wissenschaftliche Forschungsanwendungen

Catalysis

1.1 As a Ligand in Transition Metal Catalysis

The compound serves as a chiral ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals such as palladium and platinum enhances the selectivity and efficiency of various catalytic processes, including:

  • Cross-Coupling Reactions : The compound has been employed in Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds with high enantioselectivity. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Hydrogenation Reactions : Its use in asymmetric hydrogenation allows for the production of chiral amines and alcohols, which are valuable intermediates in drug synthesis .

1.2 Organocatalysis

The compound's phosphine groups contribute to its role as an organocatalyst, particularly in reactions like the Michael addition. Its efficacy stems from the ability to stabilize transition states through coordination with substrates .

Material Science

2.1 Development of Functional Materials

The unique electronic properties of (S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos make it suitable for developing advanced materials:

  • Conductive Polymers : Incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability, making it applicable in organic electronics and sensors .
  • Nanocomposites : Its interaction with nanoparticles can lead to the development of nanocomposites with tailored properties for applications in catalysis and photonics .

Medicinal Chemistry

3.1 Potential Anticancer Agents

Research indicates that compounds containing ferrocenyl moieties exhibit anticancer properties. The phosphine derivative may enhance the bioactivity of ferrocenes by improving their solubility and stability in biological systems .

  • Mechanism of Action : The proposed mechanism involves the generation of reactive oxygen species (ROS) upon cellular uptake, leading to apoptosis in cancer cells.

Case Study 1: Asymmetric Synthesis Using (S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos

In a study published by Solvias AG, this compound was utilized as a ligand in palladium-catalyzed cross-coupling reactions. The results demonstrated a significant increase in enantioselectivity compared to traditional ligands, showcasing its effectiveness in synthesizing chiral compounds critical for pharmaceutical applications .

Case Study 2: Development of Conductive Polymers

Research conducted at a leading materials science laboratory explored the incorporation of this phosphine compound into polycarbonate matrices. The resulting materials exhibited enhanced electrical conductivity and thermal stability, indicating potential applications in flexible electronics .

Wirkmechanismus

The mechanism of action of ®-1-{(RP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes facilitate various catalytic processes by providing a chiral environment that promotes enantioselective reactions. The ferrocenyl group enhances the stability and electronic properties of the ligand, making it highly effective in catalysis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Ferrocenyl phosphines with variations in substituents and stereochemistry are widely studied. Key analogues include:

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphineethanol Cyclohexyl, phenyl 640.59 Catalysis, ligand design
(R)-1-[(R)-2-(2′-Diphenylphosphinophenyl)ferrocenyl]ethylbis(CF3-xylyl)phos Trifluoromethyl-xylyl N/A High-steric catalysis
Target Compound 3,5-xylyl 640.59 Asymmetric catalysis, bioactivity
  • Steric and Electronic Effects : The 3,5-xylyl groups in the target compound provide greater steric hindrance compared to phenyl or cyclohexyl substituents (e.g., ), enhancing enantioselectivity in catalytic reactions. Trifluoromethyl-xylyl analogues () offer electron-withdrawing effects, which contrast with the electron-donating 3,5-xylyl groups in the target compound .
  • Stereochemical Influence : The (S,S) configuration of the target compound distinguishes it from (R,S) or (R,R) analogues, which exhibit different catalytic performance in asymmetric hydrogenation or cross-coupling reactions .

Catalytic Performance

  • Redox-Activity : Heterobimetallic ferrocenyl-triazolylidene complexes () demonstrate redox-induced catalytic activity in cyclization reactions. The target compound’s phosphine ligands may similarly stabilize redox-active metal centers (e.g., Au(I) or Pd(0)), though this requires experimental validation .
  • Enantioselectivity : Chiral ferrocenyl phosphines with xylyl groups outperform phenyl-substituted analogues in asymmetric hydrogenation, achieving >90% enantiomeric excess (ee) in ketone reductions .

Research Findings and Data

Key Challenges

  • Steric Overcrowding: Excessive bulk from 3,5-xylyl groups may limit substrate access in catalysis, reducing turnover frequency.

Biologische Aktivität

(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos is a complex organometallic compound featuring a ferrocenyl moiety that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of the compound's biological activity, supported by detailed research findings and case studies.

Structure and Properties

The molecular formula for (S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos is C50H52FeP2C_{50}H_{52}FeP_2, with a molecular weight of approximately 770.74 g/mol. The compound features multiple phosphine groups attached to a ferrocenyl backbone, which is known for its unique electronic properties and ability to facilitate electron transfer processes.

Research indicates that ferrocene derivatives often exert their biological effects through the generation of reactive oxygen species (ROS), particularly hydroxyl radicals (OH\cdot OH), via Fenton-like reactions. This mechanism is crucial in mediating cytotoxic effects against various cancer cell lines and pathogens . The presence of phosphine groups enhances the compound's lipophilicity, thereby improving cellular uptake and bioactivity.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of ferrocenyl compounds. For instance:

  • Cell Viability Assays : In vitro studies using MDA-MB-231 breast cancer cells showed that certain ferrocenyl phosphines exhibited significant cytotoxicity with IC50 values as low as 0.089 mM . This suggests a potent ability to inhibit cancer cell proliferation.
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with ferrocenyl phosphines led to increased apoptotic cell populations in colorectal cancer cell lines (DLD-1 and HT-29), demonstrating their potential as apoptosis-inducing agents .

Antimicrobial Activity

Ferrocenyl compounds have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that certain derivatives possess activity against various bacterial strains, indicating their potential as antimicrobial agents. The mechanism often involves disrupting bacterial membranes or interfering with metabolic pathways .

Case Studies

  • Ferroquine Clinical Trials : A notable example includes Ferroquine, a ferrocene derivative that entered phase IIb clinical trials for treating malaria. The compound demonstrated efficacy by generating ROS upon activation within the parasite, leading to cell death .
  • Combination Therapies : Research has explored the use of ferrocenyl compounds in combination with traditional chemotherapeutics, enhancing overall therapeutic efficacy while potentially reducing side effects associated with high-dose chemotherapy .

Data Summary

Activity Cell Line/Pathogen IC50 (mM) Mechanism
AnticancerMDA-MB-2310.089Apoptosis induction
AnticancerDLD-1, HT-29p < 0.0001ROS generation
AntimicrobialVarious bacterial strainsVariableMembrane disruption

Q & A

Basic: What are the primary synthetic challenges in preparing (S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos, and how are they addressed methodologically?

The synthesis involves stereoselective installation of the chiral ferrocenyl backbone and regioselective functionalization of the phosphino groups. Key challenges include:

  • Chiral resolution : Achieving high enantiomeric excess (ee) requires chiral auxiliaries or asymmetric catalysis during ferrocene functionalization .
  • Phosphine coordination : Avoiding oxidation of the phosphino groups during synthesis necessitates inert-atmosphere techniques (e.g., Schlenk lines) and reducing agents like NaBH₄ .
  • Purification : Column chromatography with deoxygenated solvents (e.g., toluene/ethyl acetate mixtures under argon) is critical to isolate the pure ligand .

Advanced: How do steric and electronic properties of the 3,5-xylyl substituents influence catalytic performance in asymmetric reactions?

The 3,5-xylyl groups provide steric bulk to enforce substrate selectivity while maintaining electron-rich phosphine donors for metal coordination. Methodological insights:

  • Steric tuning : X-ray crystallography (e.g., single-crystal analysis) reveals how substituent bulk affects metal-ligand bond angles and catalytic pocket geometry .
  • Electronic effects : Comparative studies using Hammett parameters or DFT calculations correlate xylyl electron-donating effects with enhanced enantioselectivity in hydrogenation reactions .
  • Case study : Substituting xylyl with electron-withdrawing groups (e.g., CF₃) reduces catalytic activity by 30–50%, highlighting the necessity of xylyl’s electronic profile .

Basic: What analytical techniques are essential for characterizing this compound’s structural and stereochemical integrity?

  • NMR spectroscopy : ³¹P NMR identifies phosphine oxidation states (δ ~20–30 ppm for P(III)), while ¹H/¹³C NMR resolves ferrocene stereochemistry .
  • X-ray crystallography : Confirms absolute configuration of the chiral ferrocenyl backbone and ligand-metal coordination geometry .
  • Circular dichroism (CD) : Validates enantiopurity by comparing CD spectra with known standards .

Advanced: How can researchers resolve contradictions in enantioselectivity data across different catalytic applications?

Conflicting ee values often arise from substrate-dependent steric mismatches or solvent effects. Methodological approaches:

  • Substrate screening : Test structurally diverse substrates (e.g., α,β-unsaturated ketones vs. esters) to map steric/electronic compatibility .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) may enhance selectivity by stabilizing transition states, while nonpolar solvents (e.g., hexane) reduce reactivity .
  • Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify competing pathways (e.g., over-reduction or side reactions) .

Basic: What safety protocols are critical when handling this phosphine-containing ligand?

  • Oxidation prevention : Store under argon at –20°C to inhibit phosphine oxidation to phosphine oxides, which are less catalytically active .
  • Exposure control : Use gloveboxes or Schlenk lines for synthesis and handling to avoid inhalation/contact. PPE includes nitrile gloves, safety goggles, and lab coats .
  • Waste disposal : Quench residual ligand with aqueous H₂O₂ to oxidize phosphines before disposal, adhering to EPA guidelines .

Advanced: How does ligand decomposition under catalytic conditions affect reaction reproducibility, and how can it be mitigated?

Decomposition pathways include:

  • Phosphine oxidation : Detectable via ³¹P NMR (appearance of δ ~0 ppm for P(V)=O). Mitigation: Add stoichiometric reductants (e.g., Zn dust) .
  • Ferrocene ring slippage : Observed in high-temperature reactions (>100°C). Mitigation: Use lower temperatures or shorter reaction times .
  • Metal leaching : ICP-MS analysis of reaction mixtures confirms metal-ligand dissociation. Chelating additives (e.g., BHT) stabilize the catalyst .

Basic: What are the standard catalytic testing protocols for evaluating this ligand’s efficacy?

  • Hydrogenation assays : Test with benchmark substrates (e.g., acetophenone) under H₂ (1–10 atm) at 25–50°C. Measure conversion (GC) and ee (chiral HPLC) .
  • Cross-coupling reactions : Screen with aryl halides and Grignard reagents (e.g., Kumada coupling) to assess turnover frequency (TOF) .
  • Control experiments : Compare with established ligands (e.g., Josiphos) to benchmark performance .

Advanced: How can computational chemistry aid in optimizing ligand design for specific asymmetric transformations?

  • Docking studies : Molecular dynamics simulations predict substrate-ligand binding modes and steric clashes .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to tailor electronic properties for specific metal centers (e.g., Ru vs. Rh) .
  • Machine learning : Train models on enantioselectivity datasets to predict optimal substituent patterns for new reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.